D-Ribose-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

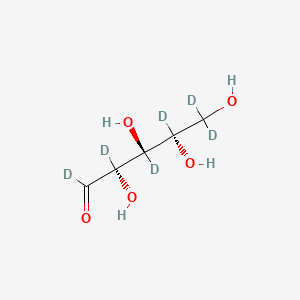

2D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

156.17 g/mol |

IUPAC Name |

(2R,3R,4R)-1,2,3,4,5,5-hexadeuterio-2,3,4,5-tetrahydroxypentan-1-one |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1D,2D2,3D,4D,5D |

InChI Key |

PYMYPHUHKUWMLA-JDSYEOJOSA-N |

Isomeric SMILES |

[2H]C(=O)[C@@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Ribose-d6 for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose-d6 is the deuterium-labeled form of D-ribose, a naturally occurring five-carbon sugar that is a fundamental component of essential biological molecules such as ribonucleic acid (RNA) and adenosine triphosphate (ATP).[1][2][3] In this compound, six hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution makes it a valuable tool in various scientific research and drug development applications, particularly in metabolic studies and as an internal standard for mass spectrometry.[4]

Chemical Structure

The systematic name for this compound is D-[1,2,3,4,5,5'-²H₆]ribose, also commonly referred to as D-[UL-²H₆]ribose or D-ribose-1,2,3,4,5,5-d6.[5] The "UL" designation signifies uniform labeling, indicating that all non-exchangeable hydrogen positions on the ribose molecule have been substituted with deuterium. The chemical structure of this compound is identical to that of D-ribose, with the substitution of hydrogen by deuterium at the specified positions.

Molecular Formula: C₅H₄D₆O₅

Chemical Structure of β-D-Ribofuranose-d6 (a common anomer):

Note: In aqueous solution, ribose exists as an equilibrium mixture of different isomers, including the linear aldehyde form and the cyclic furanose and pyranose forms.[1]

Physicochemical and Quantitative Data

The following table summarizes key quantitative data for D-Ribose and its deuterated analog, this compound. This information is essential for experimental design, particularly in quantitative analysis methods like mass spectrometry.

| Property | D-Ribose | This compound | Data Source(s) |

| Molecular Formula | C₅H₁₀O₅ | C₅H₄D₆O₅ | [1][3][6] |

| Molecular Weight | 150.13 g/mol | Approx. 156.17 g/mol | [3][6][7] |

| CAS Number | 50-69-1 | Not consistently assigned; varies by supplier | [1][3][6] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [1][8] |

| Melting Point | 88-92 °C | 88-92 °C (expected to be similar to unlabeled) | [8] |

| Solubility | Soluble in water | Soluble in water | [1][8] |

| Isotopic Purity | N/A | Typically ≥98% | [9] |

| Chemical Purity | ≥98% | Typically ≥98% | [8][9] |

Synthesis of this compound

The synthesis of specifically deuterated ribose derivatives, including this compound, is a multi-step process that can be achieved through both chemical and enzymatic methods. A common strategy involves the use of a deuterated starting material, such as D-glucose-d7, which is then enzymatically converted to the desired deuterated ribose.

A general enzymatic synthesis workflow is described below. This process leverages enzymes from the pentose phosphate pathway to efficiently produce deuterated ribose-5-phosphate, which can then be dephosphorylated to yield this compound.

Caption: Enzymatic synthesis of this compound from deuterated glucose.

Experimental Protocols: Metabolic Flux Analysis (MFA)

A primary application of this compound is in isotope-assisted metabolic flux analysis (iMFA).[2][10][11] iMFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. By introducing a labeled substrate like this compound and tracking the incorporation of the deuterium label into various metabolites, researchers can elucidate the activity of metabolic pathways.

Below is a representative experimental workflow for an iMFA study using this compound.

Objective: To determine the flux through the pentose phosphate pathway (PPP) and other related pathways in cultured mammalian cells.

Materials:

-

Cultured mammalian cells

-

Cell culture medium

-

This compound

-

Quenching solution (e.g., cold methanol)

-

Extraction solution (e.g., methanol/water/chloroform mixture)

-

Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

-

MFA software (e.g., INCA, METRAN)

Protocol:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency under standard conditions.

-

Replace the standard culture medium with a medium containing a known concentration of this compound.

-

Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled ribose, leading to isotopic steady state.

-

-

Quenching and Metabolite Extraction:

-

Rapidly quench metabolic activity by adding a cold quenching solution.

-

Harvest the cells and perform metabolite extraction to isolate intracellular metabolites.

-

-

Sample Analysis:

-

Analyze the extracted metabolites using GC-MS or LC-MS to determine the mass isotopomer distribution of key metabolites (e.g., amino acids, lactate, intermediates of glycolysis and the TCA cycle). The mass shift caused by the incorporation of deuterium allows for the tracking of the labeled ribose backbone through various metabolic pathways.

-

-

Data Analysis and Flux Calculation:

-

Process the mass spectrometry data to correct for natural isotope abundance and determine the fractional labeling of each metabolite.

-

Input the labeling data, along with a stoichiometric model of cellular metabolism and measured extracellular fluxes (e.g., glucose uptake, lactate secretion), into an MFA software package.

-

The software will then solve a system of algebraic equations to estimate the intracellular metabolic fluxes that best fit the experimental data.

-

Caption: A typical workflow for a metabolic flux analysis experiment.

Other Applications

Beyond metabolic flux analysis, this compound serves other important functions in research and development:

-

Internal Standard in Mass Spectrometry: Due to its similar chemical and physical properties to unlabeled D-ribose, this compound is an ideal internal standard for quantitative mass spectrometry-based assays.[4] It co-elutes with the analyte of interest but is distinguishable by its higher mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.

-

Pharmacokinetic Studies: Deuterated compounds are used in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs and other molecules.[4]

-

NMR Spectroscopy: Specifically deuterated molecules can simplify complex NMR spectra, aiding in the structural elucidation of biomolecules like RNA.[12]

This compound is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its utility as a stable isotope tracer enables detailed investigation of metabolic pathways, precise quantification of metabolites, and enhanced structural analysis of biomolecules. A thorough understanding of its chemical properties, synthesis, and experimental applications is crucial for leveraging its full potential in advancing our knowledge of biological systems and developing new therapeutic interventions.

References

- 1. Ribose - Wikipedia [en.wikipedia.org]

- 2. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Ribose | 50-69-1 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. omicronbio.com [omicronbio.com]

- 6. D-Ribose [webbook.nist.gov]

- 7. D-Ribose | C5H10O5 | CID 10975657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. D-(-)-Ribose - CAS-Number 50-69-1 - Order from Chemodex [chemodex.com]

- 9. D-Ribose (U-¹³Câ , 98%) - Cambridge Isotope Laboratories, CLM-3652-0.1MG [isotope.com]

- 10. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes [mdpi.com]

- 12. Synthesis of specifically deuterated nucleotides for NMR studies on RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Ribose-d6: Physical and Chemical Properties for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of D-Ribose-d6, a deuterated isotopologue of the naturally occurring monosaccharide D-Ribose. This document is intended to serve as a critical resource for researchers employing this compound in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based applications.

Core Physical and Chemical Properties

This compound shares most of its physical and chemical characteristics with its non-deuterated counterpart, D-Ribose. The primary difference lies in its increased molecular weight due to the substitution of six hydrogen atoms with deuterium. This isotopic labeling makes it an invaluable tool for tracing metabolic pathways and for quantification in complex biological matrices.

Physical Properties

The physical properties of this compound are summarized in Table 1. It is a white, crystalline solid that is highly soluble in water. Due to the scarcity of specific experimental data for the deuterated form, the properties of unlabeled D-Ribose are provided as a close approximation.

Table 1: Physical Properties of D-Ribose and this compound

| Property | D-Ribose | This compound (Predicted/Theoretical) | Source |

| Molecular Formula | C₅H₁₀O₅ | C₅H₄D₆O₅ | [1] |

| Molecular Weight | 150.13 g/mol | 156.17 g/mol | [1] |

| Appearance | White crystalline powder | White crystalline powder | [2] |

| Melting Point | 88-92 °C | Expected to be very similar to D-Ribose | [3] |

| Boiling Point | >150 °C (estimated) | Expected to be very similar to D-Ribose | [4] |

| Density | ~1.59 g/cm³ | Expected to be slightly higher than D-Ribose | [4] |

| Solubility in Water | Soluble | Soluble | [5] |

| Specific Rotation [α]D²⁰ | -19° to -21° (c=4, H₂O) | Expected to be very similar to D-Ribose | [2] |

Chemical Properties

This compound is a stable, non-radioactive isotope-labeled compound. Its chemical reactivity is nearly identical to that of D-Ribose, allowing it to be metabolized by cells in the same manner. This characteristic is fundamental to its use as a tracer in metabolic research.[6]

Table 2: Chemical Properties and Identifiers of D-Ribose and this compound

| Property | D-Ribose | This compound | Source |

| IUPAC Name | (2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | (2R,3R,4S,5R)-5-(deuteriomethyl)oxolane-2,3,4-triol-d5 | N/A |

| CAS Number | 50-69-1 | Not consistently available | [1] |

| PubChem CID | 5779 | 131868747 (for D-Ribose-d) | [7] |

| Isotopic Purity | N/A | Typically >98% | Commercially available |

| Storage | Store at room temperature, protected from light and moisture. | Store at -20°C to -80°C for long-term stability. | [6] |

Experimental Protocols

The accurate characterization and quantification of this compound are crucial for its effective use in research. The following sections detail generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the identity and isotopic purity of this compound. Both ¹H and ¹³C NMR are valuable, with the former being particularly useful for assessing the degree of deuteration.

Protocol for ¹H and ¹³C NMR Analysis of this compound:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Lock the field using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30

-

Number of scans: 16-64

-

Relaxation delay (d1): 1-2 seconds

-

Acquisition time: 2-4 seconds

-

-

The absence or significant reduction of proton signals at the deuterated positions confirms successful labeling.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay (d1): 2-5 seconds

-

-

The chemical shifts of the carbon atoms in this compound will be very similar to those of unlabeled D-Ribose, though minor isotopic shifts may be observed.[8][9]

-

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of this compound and for its quantification in biological samples.

Protocol for Mass Spectrometric Analysis of this compound:

-

Sample Preparation (for pure compound):

-

Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol/water for electrospray ionization - ESI).

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass determination.

-

Couple the mass spectrometer to a suitable inlet system, such as direct infusion or liquid chromatography (LC).

-

-

Data Acquisition (Direct Infusion):

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire mass spectra in full scan mode over a relevant m/z range (e.g., 50-300).

-

The molecular ion of this compound will be observed at an m/z corresponding to its increased molecular weight (e.g., [M+H]⁺ or [M+Na]⁺).

-

-

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:

-

Select the precursor ion of this compound for fragmentation.

-

Acquire the product ion spectrum. The fragmentation pattern can be compared to that of unlabeled D-Ribose to confirm the location of the deuterium labels.[10]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the application of this compound.

Caption: Experimental workflow for targeted metabolomics using this compound as an internal standard.

Caption: Tracing this compound through the Pentose Phosphate Pathway for metabolic flux analysis.

Applications in Research and Development

This compound is a versatile tool with significant applications in various scientific disciplines.

Metabolic Flux Analysis

As illustrated in the Pentose Phosphate Pathway diagram, this compound can be introduced into cellular systems to trace its metabolic fate. By analyzing the incorporation of deuterium into downstream metabolites such as nucleotides and glycolytic intermediates, researchers can quantify the flux through different branches of metabolism. This is particularly valuable for understanding metabolic reprogramming in diseases like cancer.[11][12]

Pharmacokinetic Studies

The use of stable isotope-labeled compounds like this compound is advantageous in pharmacokinetic studies. It allows for the differentiation between the administered compound and endogenous D-Ribose, enabling precise measurement of absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labels.

Internal Standard for Mass Spectrometry

In quantitative metabolomics, this compound serves as an ideal internal standard for the measurement of unlabeled D-Ribose. Since it co-elutes with the analyte during liquid chromatography and has nearly identical ionization efficiency, it can correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification. The experimental workflow diagram provides a general overview of this application.

References

- 1. rsc.org [rsc.org]

- 2. iq.ufrgs.br [iq.ufrgs.br]

- 3. researchgate.net [researchgate.net]

- 4. 2-Deoxy-D-ribose(533-67-5) 13C NMR spectrum [chemicalbook.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000283) [hmdb.ca]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000283) [hmdb.ca]

- 7. D-Ribose | C5H10O5 | CID 10975657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. omicronbio.com [omicronbio.com]

- 9. omicronbio.com [omicronbio.com]

- 10. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]

Synthesis and Purification of D-Ribose-d6: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterium-labeled D-Ribose (D-Ribose-d6), a critical tool in metabolic research, drug development, and structural biology. The incorporation of deuterium atoms into the D-Ribose molecule allows for its use as a stable isotope tracer to elucidate metabolic pathways, study enzyme kinetics, and enhance the resolution of Nuclear Magnetic Resonance (NMR) spectroscopy. This document details both chemical and enzymatic synthesis methodologies, comprehensive purification protocols, and the metabolic context of this compound utilization.

Synthesis of this compound

The preparation of this compound can be broadly categorized into two primary approaches: chemical synthesis, offering versatility in labeling patterns, and enzymatic synthesis, which often provides high specificity and isotopic purity.

Chemical Synthesis: Ruthenium-Catalyzed Hydrogen-Deuterium Exchange

A prominent method for the chemical synthesis of deuterated sugars is the heterogeneous ruthenium-on-carbon (Ru/C) catalyzed hydrogen-deuterium (H-D) exchange reaction.[1][2][3] This method utilizes deuterium oxide (D₂O) as a readily available and cost-effective deuterium source. The reaction proceeds via the activation of C-H bonds adjacent to hydroxyl groups, facilitating the exchange with deuterium.

Experimental Protocol: Ru/C Catalyzed H-D Exchange of D-Ribose

-

Catalyst Preparation: Commercially available 5% Ru/C is washed thoroughly with D₂O to remove any residual H₂O.

-

Reaction Setup: In a high-pressure reaction vessel, D-Ribose is dissolved in D₂O. The pre-washed Ru/C catalyst is added to this solution. The vessel is then purged with an inert gas, such as argon, to remove air.

-

Reaction Conditions: The reaction mixture is heated to a temperature range of 100-140°C under a deuterium gas (D₂) atmosphere (typically 1-5 bar). The reaction is stirred vigorously for 24-72 hours to ensure efficient mixing and catalyst contact.

-

Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the Ru/C catalyst. The filtrate, containing this compound, is then subjected to purification.

Enzymatic Synthesis

Enzymatic methods for the synthesis of deuterated sugars and their derivatives often provide high regio- and stereoselectivity, resulting in products with high isotopic purity.[4] One common approach involves the use of enzymes from the pentose phosphate pathway (PPP) to synthesize deuterated ribose-5-phosphate from a deuterated precursor, which can then be dephosphorylated to yield this compound.

Experimental Protocol: Enzymatic Synthesis of Deuterated Ribonucleotides (preceded by this compound synthesis)

This protocol focuses on the synthesis of deuterated ribonucleoside triphosphates (NTPs), which begins with specifically deuterated D-Ribose.

-

Starting Material: Commercially available or chemically synthesized D-Ribose, specifically deuterated at the desired positions (e.g., D-Ribose-1-d, D-Ribose-2-d, etc., or perdeuterated this compound).

-

Phosphorylation: The deuterated D-Ribose is enzymatically converted to deuterated ribose-5-phosphate using a ribokinase.

-

Conversion to PRPP: The resulting deuterated ribose-5-phosphate is then converted to 5-phosphoribosyl-1-pyrophosphate (PRPP) using PRPP synthetase.

-

Nucleotide Synthesis: The deuterated PRPP is subsequently used as a substrate for the synthesis of the corresponding deuterated ribonucleoside monophosphates (NMPs) by specific phosphoribosyltransferases in the presence of the appropriate nucleobase (adenine, guanine, cytosine, or uracil).

-

Phosphorylation to Triphosphates: The deuterated NMPs are then sequentially phosphorylated to the diphosphate (NDP) and triphosphate (NTP) forms using nucleoside monophosphate kinases and nucleoside diphosphate kinases, respectively, with ATP as the phosphate donor.

Purification of this compound and its Derivatives

The purification of this compound and its phosphorylated derivatives is crucial to remove unreacted starting materials, byproducts, and catalyst residues. A combination of chromatographic and non-chromatographic techniques is often employed.

Recrystallization of this compound

For the free sugar, this compound, recrystallization is an effective method for achieving high purity.

Experimental Protocol: Recrystallization

-

The crude this compound obtained from chemical synthesis is dissolved in a minimal amount of hot D₂O.

-

A co-solvent, such as deuterated ethanol (C₂D₅OD) or isopropanol-d8, is slowly added until the solution becomes slightly turbid.

-

The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a small amount of the cold co-solvent, and dried under vacuum. This process can be repeated to achieve higher purity. A patent for the purification of D-ribose from fermentation broth suggests that a purity of over 99% can be achieved through crystallization.[5]

Chromatographic Purification of D-Ribose Derivatives

For deuterated ribonucleotides, a series of chromatographic techniques are employed to achieve high purity.

2.2.1. Boronate Affinity Chromatography

This technique is specific for molecules containing cis-diol moieties, such as the 2' and 3' hydroxyl groups of the ribose ring.

Experimental Protocol: Boronate Affinity Chromatography

-

Column Preparation: A boronate affinity column is equilibrated with a high pH buffer (e.g., 100 mM ammonium acetate, pH 8.8).

-

Sample Loading: The crude deuterated nucleotide solution is adjusted to the equilibration buffer conditions and loaded onto the column.

-

Washing: The column is washed with the equilibration buffer to remove unbound impurities.

-

Elution: The bound deuterated nucleotides are eluted with a low pH buffer (e.g., 10 mM formic acid) or a buffer containing a competing diol like sorbitol.

2.2.2. Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge. It is particularly useful for separating mono-, di-, and tri-phosphorylated nucleotides. A patent describes the use of continuous ion exchange for D-ribose purification from fermentation broth.[6]

Experimental Protocol: Anion-Exchange Chromatography

-

Column and Buffer Selection: A strong anion-exchange column (e.g., Q-Sepharose) is used. The mobile phases consist of a low-salt buffer (A) and a high-salt buffer (B) (e.g., 20 mM and 1 M triethylammonium bicarbonate, respectively).

-

Gradient Elution: The column is equilibrated with buffer A. The sample is loaded, and a linear gradient from buffer A to buffer B is applied to elute the nucleotides based on their increasing negative charge (NMP < NDP < NTP).

2.2.3. Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This high-resolution technique is effective for the final polishing of purified nucleotides.

Experimental Protocol: IP-RP-HPLC

-

Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., triethylammonium acetate) and an organic modifier (e.g., acetonitrile) is used.

-

Gradient Elution: A gradient of increasing organic modifier concentration is used to elute the deuterated nucleotides from a C18 reversed-phase column.

Data Presentation: Synthesis and Purification Summary

| Synthesis Method | Key Reagents | Typical Reaction Conditions | Purification Method(s) | Typical Yield | Isotopic Purity | Reference(s) |

| Chemical Synthesis | D-Ribose, D₂O, Ru/C, D₂ gas | 100-140°C, 1-5 bar D₂, 24-72 h | Filtration, Recrystallization | Variable | >95% (achievable) | [1],[2],[3] |

| Enzymatic Synthesis | Deuterated D-Ribose, ATP, Nucleobases, Kinases, Phosphoribosyltransferases | Physiological pH and temperature | Boronate Affinity Chromatography, Ion-Exchange Chromatography, IP-RP-HPLC | >80% (for specific deuteration) | >98% | [4] |

Metabolic Pathway and Application of this compound

This compound serves as a valuable tracer for studying the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate.[7][8][9] When exogenously supplied, this compound can enter the cell and be phosphorylated by ribokinase to form deuterated ribose-5-phosphate. This labeled intermediate can then be channeled into the non-oxidative branch of the PPP for conversion to other sugar phosphates or utilized for the de novo and salvage pathways of nucleotide synthesis.[10][11]

Diagram of this compound Entry into the Pentose Phosphate Pathway

Caption: Metabolic fate of exogenous this compound.

Experimental Workflow: Synthesis to Analysis

The overall process for producing and characterizing this compound involves a series of sequential steps from synthesis to purification and final analysis to confirm its isotopic purity and structural integrity.

Diagram of the Overall Experimental Workflow

Caption: General workflow for this compound production.

Analytical Methods for Isotopic Purity Determination

Accurate determination of the isotopic enrichment and purity of this compound is essential for its application in quantitative studies. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed.[12][13]

-

High-Resolution Mass Spectrometry (HR-MS): ESI-HR-MS can be used to determine the isotopic distribution of the labeled compound. By comparing the relative abundances of the different isotopologues (molecules differing only in their isotopic composition), the percentage of deuterium incorporation can be accurately calculated.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the positions of deuterium incorporation by observing the disappearance of proton signals at specific chemical shifts. ²H NMR provides direct detection of the deuterium nuclei. Furthermore, ¹³C NMR can show changes in carbon signals due to the neighboring deuterium atoms.

This guide provides a foundational understanding of the synthesis, purification, and application of this compound for the research community. The detailed protocols and compiled data serve as a valuable resource for laboratories aiming to produce or utilize this important isotopically labeled compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of DNA structure in solution: enzymatic deuteration of the ribose 2' carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN1264853C - Method for extracting D-ribose crystal from fermented broth - Google Patents [patents.google.com]

- 6. CN102241706A - D-ribose purification and separation method - Google Patents [patents.google.com]

- 7. SMPDB [smpdb.ca]

- 8. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]

- 10. Regulation of mammalian nucleotide metabolism and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

D-Ribose-d6 Versus Unlabeled D-Ribose in Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of deuterated D-Ribose (D-Ribose-d6) in comparison to its unlabeled counterpart in metabolic studies. This document outlines the theoretical basis for their differential metabolic processing, details relevant experimental protocols, and presents a framework for data interpretation, with a focus on applications in metabolic flux analysis.

Introduction: The Role of D-Ribose in Cellular Metabolism

D-ribose is a fundamental pentose sugar that serves as a critical building block for essential biomolecules, including ribonucleic acid (RNA), deoxyribonucleic acid (DNA), and the primary cellular energy currency, adenosine triphosphate (ATP).[1][2] Cells can synthesize D-ribose endogenously from glucose via the pentose phosphate pathway (PPP), a crucial metabolic route that also generates NADPH for reductive biosynthesis and antioxidant defense.[3][4]

Exogenously supplied D-ribose can be readily taken up by cells and phosphorylated by the enzyme ribokinase to form ribose-5-phosphate (R-5-P).[5][6] This R-5-P can then enter the non-oxidative branch of the PPP or be converted to phosphoribosyl pyrophosphate (PRPP), a direct precursor for the de novo and salvage pathways of nucleotide synthesis.[7][8] By providing a direct source of R-5-P, supplemental D-ribose can bypass the rate-limiting, oxidative steps of the PPP, potentially accelerating the replenishment of ATP pools, particularly in states of high energy demand or metabolic stress.[6][9]

Stable isotope-labeled molecules are invaluable tools for tracing the fate of metabolites through complex biochemical networks. This compound, a deuterated version of D-ribose, serves as a stable isotope tracer that can be distinguished from its unlabeled form by mass spectrometry. This allows researchers to track the incorporation of exogenous D-ribose into downstream metabolites, providing insights into the dynamics of nucleotide synthesis and PPP flux.

Theoretical Considerations: this compound vs. Unlabeled D-Ribose

The primary distinction in the metabolic processing of this compound compared to unlabeled D-ribose arises from the kinetic isotope effect (KIE) .

The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes.[10] The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[11] Consequently, more energy is required to break a C-D bond than a C-H bond.

If a C-H bond is broken in the rate-determining step of an enzymatic reaction, the reaction will proceed more slowly with a deuterated substrate. This is known as a "normal" KIE (kH/kD > 1).[11] For metabolic pathways involving this compound, a KIE could manifest at any step where a C-H bond is enzymatically cleaved. While many metabolic transformations of ribose involve the manipulation of hydroxyl groups, certain enzymatic reactions, particularly those involving dehydrogenases or isomerases, could be affected.

It is important to note that the existing literature on this compound primarily highlights its use as an internal standard for mass spectrometry, where it is assumed to have identical chemical behavior to the unlabeled form.[12] Direct, quantitative studies on the KIE of this compound in the context of metabolic flux are not widely available. However, studies with other deuterated substrates, such as glucose and acetate, have shown that while KIEs are measurable, they can be relatively small (in the range of 4-6% for certain reactions) and may also be accompanied by label loss in subsequent metabolic steps.[13]

Therefore, while this compound is a powerful tool for tracing the structural backbone of the ribose molecule, researchers must consider the potential for altered reaction kinetics compared to unlabeled D-ribose when interpreting flux data.

Experimental Design and Protocols

The following sections outline a general experimental workflow for a comparative metabolic tracing study using this compound and unlabeled D-ribose.

General Experimental Workflow

The overall process involves culturing cells, introducing the labeled or unlabeled ribose, quenching metabolism, extracting metabolites, and analyzing the extracts using mass spectrometry to determine the incorporation of the tracer into downstream products.

Detailed Experimental Protocol: In Vitro Cell Culture Model

This protocol provides a template that should be optimized for specific cell lines and experimental questions.

1. Cell Seeding and Growth:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in ~80% confluency on the day of the experiment.

-

Culture cells in standard growth medium.

2. Preparation of Isotope Labeling Media:

-

Prepare a base medium, typically a glucose-free and serum-free formulation to avoid interference from endogenous unlabeled metabolites.

-

Supplement the base medium to create two experimental conditions:

-

Unlabeled Medium: Add unlabeled D-ribose to a final concentration (e.g., 5-10 mM).

-

Labeled Medium: Add this compound to the same final concentration.

-

3. Isotope Labeling:

-

On the day of the experiment, aspirate the standard growth medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the prepared unlabeled or labeled media to the respective wells.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

4. Quenching and Metabolite Extraction:

-

To rapidly halt metabolic activity, aspirate the labeling medium.

-

Immediately add a pre-chilled quenching/extraction solvent, such as 80:20 methanol:water at -80°C.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.

-

Collect the supernatant containing the polar metabolites.

5. Sample Analysis by LC-MS/MS:

-

Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

-

Use a suitable LC method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), to separate polar metabolites like sugar phosphates and nucleotides.

-

Operate the mass spectrometer in negative ion mode to detect phosphorylated intermediates.

-

Perform a full scan to identify all ions and their isotopic patterns.

-

Use targeted MS/MS (or parallel reaction monitoring) to confirm the identity of key metabolites (e.g., ATP, GTP, Ribose-5-phosphate) and quantify their isotopologues.

Data Presentation and Interpretation

Quantitative Data Summary

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for metabolites of interest. The MID describes the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). For a study comparing unlabeled D-ribose and this compound, the data can be structured as follows:

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of ATP Ribose Moiety

| Time Point | Treatment | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| 1h | Unlabeled D-Ribose | 100% | 0% | 0% | 0% | 0% | 0% | 0% |

| This compound | 60% | <1% | <1% | <1% | 2% | 8% | 29% | |

| 8h | Unlabeled D-Ribose | 100% | 0% | 0% | 0% | 0% | 0% | 0% |

| This compound | 15% | <1% | <1% | <1% | 5% | 20% | 60% | |

| 24h | Unlabeled D-Ribose | 100% | 0% | 0% | 0% | 0% | 0% | 0% |

| This compound | 5% | <1% | <1% | <1% | 8% | 25% | 62% |

Note: This table is illustrative. The M+0 for the unlabeled D-ribose treatment will always be 100% as there is no tracer. The distribution for this compound will depend on the specific labeling pattern of the tracer and the degree of its incorporation.

Table 2: Comparative Analysis of Ribose Contribution to ATP Synthesis

| Time Point | Treatment | % Labeled Ribose in ATP |

| 1h | Unlabeled D-Ribose | 0% |

| This compound | 40% | |

| 8h | Unlabeled D-Ribose | 0% |

| This compound | 85% | |

| 24h | Unlabeled D-Ribose | 0% |

| This compound | 95% |

Note: The "% Labeled Ribose in ATP" is calculated from the sum of the fractional abundances of all labeled isotopologues (M+1 to M+6 in the example above).

Interpretation of Results

-

Rate of Incorporation: By comparing the rate at which the M+6 (assuming fully deuterated ribose) isotopologue of ATP appears in the this compound condition, one can infer the flux of exogenous ribose into the nucleotide pool.

-

Kinetic Isotope Effect: A significantly slower rate of incorporation of this compound into ATP compared to what might be expected from unlabeled ribose studies could suggest a KIE in one of the enzymatic steps (e.g., ribokinase). However, without a direct comparison to a ¹³C5-D-ribose tracer under identical conditions, definitively attributing this to a KIE is challenging.

-

Metabolic Branching: Analysis of intermediates in the PPP (e.g., sedoheptulose-7-phosphate, erythrose-4-phosphate) can reveal if the exogenous ribose is being funneled back into glycolysis via the non-oxidative PPP.

Signaling Pathways and Logical Relationships

The metabolic fate of exogenous D-ribose is intricately linked to central carbon metabolism, primarily the pentose phosphate pathway and nucleotide synthesis pathways.

This diagram illustrates that both labeled and unlabeled D-ribose are transported into the cell and converted to R-5-P. This step, catalyzed by ribokinase, is a potential site for a kinetic isotope effect. R-5-P then serves as a branch point, either committing to nucleotide synthesis via PRPP or entering the reversible reactions of the non-oxidative PPP, which connects to glycolysis.

Conclusion

The use of this compound in metabolic studies offers a powerful method to trace the contribution of exogenous ribose to cellular metabolism. While it provides a clear mass shift for detection, researchers must be cognizant of the potential for kinetic isotope effects to alter the rate of its metabolism compared to unlabeled D-ribose. The lack of direct comparative studies in the literature necessitates careful experimental design and data interpretation. Future studies directly comparing the metabolic flux of this compound with other labeled forms of ribose, such as ¹³C-D-ribose, will be invaluable in dissecting the quantitative impact of deuterium substitution on this central metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding D-Ribose and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 5. D-ribose metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-ribose: Potential clinical applications in congestive heart failure and diabetes, and its complications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of D-Ribose-d6

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety information and handling precautions for D-Ribose-d6. As specific safety data for deuterated compounds are often limited, this document leverages information from the safety data sheets (SDS) of its non-labeled analogue, D-Ribose (CAS 50-69-1), which is considered toxicologically equivalent for general handling purposes. This compound is the deuterium-labeled version of D-Ribose, a naturally occurring monosaccharide essential for cellular energy production and a fundamental component of RNA.[1][2][3]

Product Identification and Properties

This compound is primarily used in research, often as a tracer for quantitation in metabolic studies and drug development processes.[2] While not classified as a hazardous substance, adherence to good laboratory practices is essential.[4][5]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of D-Ribose.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₅ | [6][7][8] |

| Molecular Weight | ~150.13 g/mol (D-Ribose) | [3][6][7] |

| ~156.19 g/mol (this compound, calculated) | ||

| Appearance | White to off-white or light yellow solid/powder | [5][6][7] |

| Melting Point | 87 - 92 °C (188.6 - 197.6 °F) | [1][6][7] |

| Solubility | Soluble in water; partially soluble in alcohol; insoluble in ether. | [5][6][9] |

| Odor | Odorless | [6][7] |

| pH | Acidic (in solution) | [6] |

| Vapor Pressure | No information available | [7] |

| Autoignition Temperature | Not applicable / No data available | [7] |

Toxicological Data

D-Ribose is not classified as a hazardous substance, and no significant acute toxicological data has been identified.[4][5][10] It is not listed as a carcinogen by IARC, NTP, or OSHA.[4] The primary health concerns are related to mild irritation upon direct contact or potential effects from ingesting very large quantities.

| Exposure Route | Effect | Source(s) |

| Oral (Ingestion) | May be harmful if large quantities are swallowed.[11] Not classified as harmful by ingestion.[5] | [5][11] |

| Inhalation | May cause respiratory tract irritation.[11] | [11] |

| Skin Contact | Not expected to be a primary skin irritant.[5] May cause irritation upon prolonged contact.[11] | [5][11] |

| Eye Contact | May cause transient discomfort, tearing, or redness.[5] | [5] |

A sub-chronic oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) at a dietary concentration corresponding to an average daily intake of 3.6 g/kg body weight/day for males and 4.4 g/kg for females.[12][13]

Hazard Identification and First Aid

While this compound is not classified as hazardous, appropriate precautions should be taken.[4]

Emergency First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][10] If irritation persists, seek medical attention.[5]

-

Skin Contact: Wash off with soap and plenty of water.[11][14] Remove any contaminated clothing.[6] Seek medical attention if irritation develops.[15]

-

Inhalation: Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][11]

-

Ingestion: Do NOT induce vomiting.[15] Rinse mouth with water and have the victim drink water (two glasses at most).[4][14] Never give anything by mouth to an unconscious person.[11] Consult a physician if feeling unwell or if large quantities are ingested.[4]

Handling and Storage

Proper handling and storage are crucial to maintain product integrity and ensure laboratory safety.

Precautions for Safe Handling

-

Avoid breathing dust; do not create dust clouds, which can form explosive mixtures with air.[5][15]

-

Use in a well-ventilated area and provide appropriate exhaust ventilation where dust is formed.[11][15]

-

Handle in accordance with good industrial hygiene and safety practices.[6][11] Wash hands thoroughly after handling and before breaks.[11][15]

-

Do not eat, drink, or smoke when using this product.[6]

Conditions for Safe Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][11][15]

-

Store at room temperature or as recommended by the supplier (e.g., 2-8°C).[9][11]

-

Protect from moisture.[11]

-

Incompatible materials include strong oxidizing agents.[7][10]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are necessary to minimize exposure.

| Control | Recommendation | Source(s) |

| Engineering Controls | Use in a well-ventilated area. Local exhaust ventilation is recommended where dust is generated. | [8][11][15] |

| Eye/Face Protection | Wear safety glasses with side-shields (or goggles) conforming to EN166 (EU) or NIOSH (US) standards. | [6][11][14][15] |

| Hand Protection | Wear protective gloves (e.g., nitrile rubber, neoprene). Inspect gloves before use and dispose of contaminated gloves properly. | [6][14][15] |

| Skin/Body Protection | Wear a lab coat or appropriate protective clothing to prevent skin exposure. | [6][11] |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust is generated, use a NIOSH/CEN approved particulate respirator or dust mask. | [4][11][14] |

Experimental Protocols and Applications

Detailed experimental protocols for this compound are application-specific and are not provided in safety data sheets. As a stable isotope-labeled compound, its primary role is in research and development, particularly in:

-

Metabolic Flux Analysis: Tracing the fate of ribose through various biochemical pathways.

-

Pharmacokinetic Studies: Used as an internal standard for mass spectrometry to quantify the concentration of a drug or its metabolites in biological samples.[2]

-

Enzyme Mechanism Studies: Investigating the kinetics and mechanisms of enzymes that process ribose or ribose-containing molecules.

Researchers must develop specific protocols based on their experimental design, incorporating the safety and handling precautions outlined in this guide.

Biochemical Context and Logical Relationships

D-Ribose is a central molecule in cellular metabolism. It is the core structural component of ribonucleic acid (RNA) and adenosine triphosphate (ATP), the primary energy currency of the cell. The diagram below illustrates its fundamental role.

Caption: The central role of D-Ribose in cellular metabolism.

Standard Laboratory Workflow

The following workflow diagram outlines the standard procedure for handling a stable, non-hazardous chemical powder like this compound in a research setting.

Caption: Standard laboratory workflow for handling chemical powders.

Accidental Release and Disposal

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[6] Avoid dust formation.[11]

-

Containment and Cleanup: Use appropriate tools (e.g., shovel, sweep) to collect the spilled solid into a suitable container for disposal.[6][15] Avoid letting the product enter drains.[4][14] Finish cleaning by spreading water on the contaminated surface if appropriate.[15]

Disposal Considerations

-

Dispose of waste material in accordance with local, state, and federal regulations.[5][11]

-

It may be possible to offer surplus and non-recyclable solutions to a licensed disposal company.[11]

Fire-Fighting Measures

-

Flammability: D-Ribose is a combustible solid but may be difficult to ignite.[5] Finely distributed dust can form explosive mixtures with air.[4][5]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11][15]

-

Hazardous Combustion Products: May include carbon monoxide (CO) and carbon dioxide (CO₂).[7][11]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[11][14]

References

- 1. D-Ribose | 50-69-1 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ribose - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. chemscience.com [chemscience.com]

- 9. D-Ribose CAS#: 50-69-1 [m.chemicalbook.com]

- 10. westliberty.edu [westliberty.edu]

- 11. isotope.com [isotope.com]

- 12. Sub-chronic (13-week) oral toxicity study with D-ribose in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. tmmedia.in [tmmedia.in]

The Deuterium Decipher: An In-depth Technical Guide to Deuterium-Labeled Compounds in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Deuterium-labeled compounds have emerged as indispensable tools in the intricate world of metabolic research. By replacing hydrogen with its stable, non-radioactive isotope, deuterium (²H or D), scientists can trace, quantify, and understand the dynamic processes of metabolism in living systems with remarkable precision. This technical guide delves into the core principles, applications, and methodologies of utilizing deuterium-labeled compounds, offering a comprehensive resource for researchers in academia and the pharmaceutical industry.

Core Principles of Deuterium Labeling

The fundamental advantage of deuterium labeling lies in the mass difference between hydrogen (1.008 amu) and deuterium (2.014 amu). This seemingly small change is readily detectable by modern analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers, allowing for the differentiation of labeled from unlabeled molecules.[][2]

Key benefits of this approach include:

-

Improved Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes involving C-H bond cleavage.[3] This "kinetic isotope effect" is a powerful tool for studying reaction mechanisms and can be leveraged to enhance the metabolic stability of drug candidates.[4][5]

-

Enhanced Detection and Quantification: Deuterium-labeled compounds serve as excellent internal standards for quantitative analysis, improving the accuracy and sensitivity of mass spectrometry and NMR spectroscopy.[][6][7]

-

Metabolic Pathway Tracing: These compounds are invaluable for elucidating the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs and for mapping complex metabolic pathways.[][2]

-

Minimized Background Interference: The use of stable isotopes reduces the background noise often encountered in complex biological samples, leading to more precise measurements.[]

Applications in Metabolic Research

The versatility of deuterium labeling has led to its widespread adoption across various domains of metabolic research.

Drug Metabolism and Pharmacokinetics (DMPK)

In pharmaceutical research, deuterium labeling is a cornerstone of DMPK studies. It aids in:

-

Identifying and quantifying drug metabolites. [7]

-

Understanding the metabolic fate of new chemical entities. []

-

Improving pharmacokinetic profiles by strategically placing deuterium to slow metabolic breakdown. [4][6]

-

Elucidating mechanisms of drug-induced toxicity.

Metabolic Flux Analysis

Metabolic flux analysis aims to quantify the rates of metabolic reactions within a biological system.[8] Deuterium-labeled substrates, such as glucose and fatty acids, are used to trace the flow of atoms through metabolic pathways.[8][9] This approach provides a dynamic view of cellular metabolism that is not attainable with static metabolomic measurements alone.[8]

Protein and Lipid Turnover

Deuterium oxide (D₂O), or heavy water, is a simple and cost-effective tracer for measuring the synthesis and breakdown rates (turnover) of proteins and lipids in vivo.[10][11][12][13] When D₂O is administered, deuterium is incorporated into newly synthesized biomolecules, and the rate of incorporation can be measured to determine turnover rates.[11][14]

Quantitative Data Summary

The following tables summarize key quantitative parameters often encountered in deuterium labeling studies, compiled from various research applications.

Table 1: Typical Dosing Regimens for In Vivo Deuterium Oxide (D₂O) Labeling

| Organism | Priming Dose | Maintenance Dose | Typical Body Water Enrichment | Duration | Reference |

| Human | 1 gram/kg body weight (oral bolus) | 0.5% D₂O in drinking water | ~0.2% (with 200 mL of 70% D₂O) up to 2% | Days to weeks | [15][16] |

| Mouse/Rat | 20 µl/gram body weight (intraperitoneal injection) | 2% D₂O in drinking water | Varies | Hours to days | [15] |

Table 2: Common Deuterium-Labeled Tracers and Their Applications

| Labeled Compound | Application | Analytical Technique | Key Measurement | Reference |

| Deuterium Oxide (D₂O) | Protein turnover, lipid synthesis (de novo lipogenesis), cell proliferation | GC-MS, LC-MS, IRMS | Rate of deuterium incorporation into amino acids, fatty acids, or DNA | [10][11][13][14][15][17] |

| [6,6'-²H₂]-Glucose | Cerebral glucose metabolism, glycolysis vs. TCA cycle flux | Deuterium Metabolic Imaging (DMI), MRS | Ratio of ²H-Lactate to ²H-Glutamate/Glutamine | [18][19][20] |

| Deuterium-labeled amino acids | Protein synthesis and turnover | GC-MS, LC-MS | Enrichment of labeled amino acids in proteins | [10][21] |

| Deuterium-labeled drugs | Drug metabolism, pharmacokinetics, metabolite identification | LC-MS/MS, NMR | Metabolite identification, quantification, reaction kinetics | [][2][22][6] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in metabolic research. Below are generalized protocols for common deuterium labeling experiments.

Protocol 1: In Vivo Protein Turnover Measurement Using D₂O in Rodents

-

Animal Acclimatization: Acclimatize rodents to the housing conditions for at least one week before the experiment.

-

Priming Dose Administration: Administer a priming bolus of sterile, isotonic 99.9% D₂O via intraperitoneal injection to rapidly enrich the body water pool. A common dose is 20 µl per gram of body weight.[15]

-

Maintenance Labeling: Provide ad libitum access to drinking water containing a lower concentration of D₂O (e.g., 2%) for the duration of the study.[15]

-

Sample Collection: At predetermined time points, collect blood and tissue samples. Plasma or saliva can be used to monitor body water enrichment.

-

Protein Isolation and Hydrolysis: Isolate the protein fraction from tissues of interest and hydrolyze it into individual amino acids.

-

Derivatization and Analysis: Derivatize the amino acids for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Determine the rate of deuterium incorporation into non-essential amino acids (e.g., alanine) within the protein to calculate the fractional synthesis rate.[10]

Protocol 2: In Vitro Cell Culture Labeling with D₂O

-

Media Preparation: Prepare cell culture media with the desired concentration of D₂O. It is crucial to pre-dilute the D₂O in the media before applying it to the cells to ensure complete and rapid labeling of free amino acids.[16]

-

Cell Seeding and Growth: Seed and grow cells to the desired confluency under standard conditions.

-

Labeling Initiation: Replace the standard media with the D₂O-containing media.

-

Time-Course Sampling: Harvest cells and media at various time points. The media is collected to determine the precursor enrichment.[16]

-

Metabolite or Protein Extraction: Extract the metabolites or proteins of interest from the harvested cells.

-

Sample Preparation and Analysis: Prepare the samples for analysis by LC-MS or other appropriate techniques to measure deuterium incorporation.

Visualizing Metabolic Research Workflows and Pathways

Diagrams are essential for illustrating the complex workflows and relationships in metabolic research.

Caption: Workflow for in vivo protein turnover measurement using D₂O.

Caption: General pathway of deuterium incorporation from D₂O into biomolecules.

Caption: Workflow for a typical drug metabolism study using a deuterium-labeled compound.

Conclusion

Deuterium-labeled compounds are a powerful and versatile tool in the arsenal of metabolic researchers. From elucidating the intricate pathways of drug metabolism to quantifying the dynamic turnover of entire proteomes, the applications of deuterium labeling continue to expand. The combination of stable isotope tracers with advanced analytical techniques like mass spectrometry provides an unparalleled window into the workings of biological systems. As these technologies continue to evolve, the precision and scope of metabolic research will undoubtedly reach new heights, driven in no small part by the humble yet potent deuterium atom.

References

- 2. hwb.gov.in [hwb.gov.in]

- 3. researchgate.net [researchgate.net]

- 4. symeres.com [symeres.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. metsol.com [metsol.com]

- 11. Protein turnover [utmb.edu]

- 12. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. metsol.com [metsol.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols | Springer Nature Experiments [experiments.springernature.com]

- 18. cds.ismrm.org [cds.ismrm.org]

- 19. Deuterium metabolic imaging for 3D mapping of glucose metabolism in humans with central nervous system lesions at 3T - PMC [pmc.ncbi.nlm.nih.gov]

- 20. metabolic-imaging-with-deuterium-labeled-substrates - Ask this paper | Bohrium [bohrium.com]

- 21. Protein turnover: measurement of proteome dynamics by whole animal metabolic labelling with stable isotope labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Stable Isotope Labeling in Fluxomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of stable isotope labeling in fluxomics. It is designed to serve as a practical resource for researchers and professionals in the fields of metabolic research and drug development, offering detailed methodologies and insights into the quantitative analysis of metabolic fluxes.

Introduction to Fluxomics and Stable Isotope Labeling

Fluxomics is the quantitative study of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway.[1] Unlike metabolomics, which provides a static snapshot of metabolite concentrations, fluxomics offers a dynamic view of cellular metabolism, revealing the intricate network of biochemical reactions that underpin cellular function.[2] Stable isotope labeling is a powerful technique used in fluxomics to trace the fate of atoms through metabolic pathways.[3] By introducing molecules labeled with stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system, researchers can track the incorporation of these isotopes into downstream metabolites.[3] This information, combined with computational modeling, allows for the precise quantification of intracellular metabolic fluxes.

The applications of stable isotope labeling in fluxomics are vast and impactful, particularly in the realm of drug discovery and development. By elucidating the metabolic rewiring that occurs in disease states such as cancer, fluxomics can help identify novel therapeutic targets.[4][5] Furthermore, it can be used to assess the mechanism of action and potential toxicity of drug candidates by observing their effects on cellular metabolism.[4] In biotechnology, fluxomics is instrumental in optimizing bioprocesses for the production of valuable compounds.[6]

Core Methodologies in Stable Isotope-Based Fluxomics

The cornerstone of fluxomics is Metabolic Flux Analysis (MFA), a computational method that uses experimental data to estimate metabolic fluxes.[4] When combined with stable isotope labeling, it is often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), as ¹³C is the most commonly used isotope.[7]

There are two primary approaches to ¹³C-MFA:

-

Stationary ¹³C-MFA: This method assumes that the biological system is in a metabolic and isotopic steady state. This means that metabolite concentrations and the isotopic labeling of metabolites are constant over time.[8] This approach is well-suited for studying cells in a stable growth phase.

-

Isotopically Non-Stationary ¹³C-MFA (INST-MFA): This technique is applied to systems that are at a metabolic steady state but have not yet reached an isotopic steady state.[9] By analyzing the dynamics of isotope labeling over time, INST-MFA can provide more detailed information about metabolic fluxes and is particularly useful for studying systems with slow metabolic rates or large metabolite pools.[9]

The general workflow for a stable isotope labeling experiment in fluxomics can be summarized in the following logical steps:

Figure 1: General workflow of a stable isotope labeling experiment in fluxomics.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in stable isotope-based fluxomics.

Stationary ¹³C-Metabolic Flux Analysis (¹³C-MFA)

This protocol outlines the key steps for a typical stationary ¹³C-MFA experiment using cultured mammalian cells.

3.1.1. Materials

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

¹³C-labeled substrate (e.g., [U-¹³C₆]glucose, [U-¹³C₅]glutamine)

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching solution: 60% methanol in water, pre-chilled to -40°C

-

Extraction solvent: 80% methanol in water, pre-chilled to -80°C

-

Cell scrapers

-

Centrifuge tubes

-

Liquid nitrogen

3.1.2. Procedure

-

Cell Culture and Isotope Labeling:

-

Culture cells to the desired confluency in standard medium.

-

Replace the standard medium with a medium containing the ¹³C-labeled substrate at a known concentration. The concentration of the labeled substrate should be the same as the unlabeled substrate in the standard medium.

-

Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell type and the pathways being studied, but is often between 18 and 24 hours.[8] It is recommended to perform a time-course experiment to empirically determine the time to isotopic steady state.[8]

-

-

Quenching and Metabolite Extraction:

-

Aspirate the labeling medium from the culture dish.

-

Quickly wash the cells twice with ice-cold PBS to remove any remaining labeling medium.

-

Immediately add liquid nitrogen to the dish to quench all metabolic activity.[3]

-

Add 1 mL of pre-chilled 80% methanol to the frozen cells and scrape the cells from the dish.

-

Transfer the cell suspension to a pre-chilled centrifuge tube.

-

Vortex the tube vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant, which contains the intracellular metabolites, to a new tube.

-

The samples can be stored at -80°C until analysis.

-

-

Sample Preparation for GC-MS Analysis (for amino acids):

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Hydrolyze the protein pellet (if analyzing proteinogenic amino acids) by adding 6 M HCl and incubating at 110°C for 24 hours.[10]

-

Dry the hydrolysate.

-

Derivatize the amino acids to make them volatile for GC-MS analysis. A common method is silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[10]

-

Add 50 µL of pyridine and 50 µL of MTBSTFA to the dried sample.

-

Incubate at 60°C for 1 hour.

-

-

-

GC-MS Analysis:

-

Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

The GC separates the individual amino acids, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of the isotopic labeling pattern of each amino acid.

-

Isotopically Non-Stationary ¹³C-MFA (INST-MFA)

This protocol is adapted for INST-MFA, which requires rapid sampling over a time course.

3.2.1. Procedure

-

Cell Culture and Isotope Labeling:

-

Culture cells to a steady metabolic state in standard medium.

-

Initiate the labeling experiment by rapidly switching the medium to one containing the ¹³C-labeled substrate.

-

Collect samples at multiple time points after the introduction of the labeled substrate. The time points should be chosen to capture the dynamics of label incorporation into the metabolites of interest. This can range from seconds to minutes for central carbon metabolism.

-

-

Rapid Quenching and Extraction:

-

At each time point, rapidly quench metabolic activity. For suspension cultures, a common method is to inject a sample of the cell suspension into a pre-chilled quenching solution (e.g., 60% methanol at -40°C).

-

Quickly separate the cells from the medium, for example, by centrifugation through a silicone oil layer.

-

Extract the intracellular metabolites as described in the stationary MFA protocol.

-

-

LC-MS/MS Analysis:

-

For INST-MFA, which often focuses on a wider range of intracellular metabolites beyond amino acids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the analytical platform of choice.[2]

-

Prepare samples for LC-MS analysis by resuspending the dried metabolite extract in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol.

-

Data Presentation: Quantitative Flux Maps

The primary output of a fluxomics study is a quantitative flux map, which illustrates the rates of metabolic reactions throughout a network. These data are often presented in tables for clear comparison between different conditions.

Table 1: Relative Fluxes through Central Carbon Metabolism in a Cancer Cell Line

| Reaction | Relative Flux (Normalized to Glucose Uptake) |

| Glycolysis | |

| Glucose -> G6P | 100 |

| F6P -> F1,6BP | 85 |

| GAPDH | 160 |

| Pyruvate Kinase | 150 |

| Pyruvate -> Lactate | 120 |

| Pentose Phosphate Pathway | |

| G6P -> 6PG | 15 |

| TCA Cycle | |

| Pyruvate -> Acetyl-CoA | 25 |

| Isocitrate -> a-KG | 30 |

| a-KG -> Succinyl-CoA | 28 |

| Malate -> Oxaloacetate | 27 |

| Anaplerosis | |

| Pyruvate -> Oxaloacetate | 5 |

| Glutamine -> a-KG | 40 |

This is a representative table with hypothetical data for illustrative purposes. Actual data can be obtained from databases like CeCaFDB.[11][12][13]

Visualization of Signaling Pathways and Workflows

Fluxomics is a powerful tool for understanding how signaling pathways regulate cellular metabolism. The following diagrams, created using the DOT language, illustrate key signaling pathways and their impact on metabolic fluxes.

Figure 2: mTORC1 signaling pathway and its regulation of metabolic fluxes.

Figure 3: AMPK signaling as a sensor of cellular energy status and its impact on metabolism.

Figure 4: HIF-1α signaling and the metabolic shift to aerobic glycolysis (Warburg effect).

Conclusion

Stable isotope labeling in conjunction with metabolic flux analysis provides an unparalleled ability to quantitatively analyze the dynamic nature of cellular metabolism. This technical guide has outlined the core principles, provided detailed experimental protocols, and illustrated the application of these powerful techniques in understanding the interplay between signaling pathways and metabolic fluxes. For researchers, scientists, and drug development professionals, a thorough understanding and application of fluxomics will be instrumental in advancing our knowledge of disease mechanisms and in the development of novel and effective therapies. The continued development of analytical technologies and computational tools will further enhance the resolution and applicability of fluxomics, promising new frontiers in metabolic research.

References

- 1. The Landscape of Cancer Cell Line Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. opentrons.com [opentrons.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The transcription factor HIF-1α plays a critical role in the growth factor-dependent regulation of both aerobic and anaerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluxome analysis using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CeCaFDB: a curated database for the documentation, visualization and comparative analysis of central carbon metabolic flux distributions explored by 13C-fluxomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CeCaFDB - A curated database for flux distribution in central carbon metabolism systems. [cecafdb.org]

- 13. CeCaFDB - A curated database for flux distribution in central carbon metabolism systems. [cecafdb.org]

D-Ribose-d6 as a Tracer in Nucleotide Biosynthesis Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of D-Ribose-d6 as a stable isotope tracer for investigating nucleotide biosynthesis. Given the limited availability of published data specifically utilizing this compound, this document leverages established principles and methodologies from analogous deuterated tracers, such as deuterated glucose (e.g., [6,6-²H₂]-glucose), to present a thorough and practical resource.

Introduction: The Role of D-Ribose in Nucleotide Biosynthesis

D-ribose, a five-carbon sugar, is the central component of the ribose phosphate backbone of RNA and a precursor to the deoxyribose in DNA.[1] The synthesis of nucleotides occurs through two primary pathways: the de novo synthesis pathway and the salvage pathway.[1][2] The de novo pathway builds nucleotides from simpler precursors, such as amino acids and bicarbonate, while the salvage pathway recycles pre-existing nucleobases and nucleosides.[2] Both pathways converge on the utilization of 5-phosphoribosyl-1-pyrophosphate (PRPP), which is derived from ribose-5-phosphate generated by the pentose phosphate pathway (PPP).[1]

Stable isotope tracers are invaluable tools for elucidating the dynamics of these pathways.[3] By introducing a labeled precursor like this compound, researchers can track the incorporation of the deuterium atoms into downstream metabolites, including ribonucleotides and deoxyribonucleotides. This allows for the quantification of metabolic fluxes and provides insights into the relative contributions of the de novo and salvage pathways under various physiological and pathological conditions, such as in cancer metabolism.[1] Deuterated tracers, like this compound, are non-radioactive and can be detected with high sensitivity and specificity using mass spectrometry (MS).[4]

Biochemical Pathways and Tracer Incorporation

This compound, when introduced into a biological system, is phosphorylated to ribose-5-phosphate-d6, which then enters the nucleotide biosynthesis pathways. The deuterium labels are incorporated into the ribose moiety of newly synthesized ribonucleotides.

Pentose Phosphate Pathway (PPP) and Ribose-5-Phosphate Synthesis

The PPP is a major pathway for glucose metabolism that runs parallel to glycolysis and is a primary source of NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate.[4][5] The pathway has an oxidative and a non-oxidative branch.[4] When using a deuterated glucose tracer, the deuterium atoms are transferred to the intermediates of the PPP and ultimately to ribose-5-phosphate.[2] Similarly, exogenous this compound would be directly converted to ribose-5-phosphate-d6, bypassing the initial steps of the PPP.

De Novo and Salvage Pathways

The labeled ribose-5-phosphate is then converted to PRPP, the activated form of ribose, which is a key substrate for both the de novo and salvage pathways for purine and pyrimidine synthesis.[1] By measuring the isotopic enrichment in the ribose moiety of nucleotides, the rate of new nucleotide synthesis can be quantified.

Quantitative Data Presentation

Table 1: Hypothetical Isotopic Enrichment in Ribonucleotides

| Metabolite | Mass Isotopologue | Isotopic Enrichment (%) - Control | Isotopic Enrichment (%) - Treatment X | Fold Change |

| ATP | M+6 | 15.2 ± 1.8 | 25.7 ± 2.3 | 1.69 |

| GTP | M+6 | 12.8 ± 1.5 | 22.1 ± 2.0 | 1.73 |

| UTP | M+6 | 18.5 ± 2.1 | 29.3 ± 2.5 | 1.58 |

| CTP | M+6 | 16.9 ± 1.9 | 27.8 ± 2.4 | 1.64 |

Data are presented as mean ± standard deviation for n=3 biological replicates. "M+6" represents the isotopologue with all six hydrogen atoms on the ribose moiety replaced by deuterium.

Table 2: Comparison of Tracers for Measuring Nucleotide Synthesis Flux

| Tracer | Advantage | Disadvantage | Typical Application |